molecular formula C12H20O3 B8312067 Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- CAS No. 37172-52-4

Cyclopentanecarboxylic acid, 2-hexyl-3-oxo-

Cat. No. B8312067
Key on ui cas rn: 37172-52-4
M. Wt: 212.28 g/mol
InChI Key: DJAOIPLLYKPHJI-VHSXEESVSA-N
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Patent
US04016109

Procedure details

In a 1 L flask, to which is attached a water separator under a reflux condenser, is placed a solution of 20 g of 2-n-hexyl-3-oxocyclopentanecarboxylic acid, 9.5 g of absolute ethanol and 1 g of p-toluenesulphonic acid in 500 ml of benzene. The reaction mixture is refluxed until no more water separates. The reaction mixture is then cooled and washed successively with water and sodium carbonate solution and dried over anhydrous sodium sulphate. The solvent is removed by distillation at atmospheric pressure and the residue is distilled through a short Vigreux column. Ethyl 2-n-hexyl-3-oxocyclopentanecarboxylate is collected at 102° C/0.25 mm, yield 19,5 g (86%), nD20 1.4535.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-n-hexyl-3-oxocyclopentanecarboxylic acid
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.[CH2:2]([CH:8]1[C:12](=[O:13])[CH2:11][CH2:10][CH:9]1[C:14]([OH:16])=[O:15])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH2:17](O)[CH3:18].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH2:2]([CH:8]1[C:12](=[O:13])[CH2:11][CH2:10][CH:9]1[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
2-n-hexyl-3-oxocyclopentanecarboxylic acid
Quantity
20 g
Type
reactant
Smiles
C(CCCCC)C1C(CCC1=O)C(=O)O
Step Three
Name
Quantity
9.5 g
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L flask, to which is attached
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
WASH
Type
WASH
Details
washed successively with water and sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled through a short Vigreux column
CUSTOM
Type
CUSTOM
Details
Ethyl 2-n-hexyl-3-oxocyclopentanecarboxylate is collected at 102° C/0.25 mm, yield 19,5 g (86%)

Outcomes

Product
Name
Type
Smiles
C(CCCCC)C1C(CCC1=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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